4-(Pyrazin-2-yloxy)benzenesulfonyl chloride
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Overview
Description
4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C10H7ClN2O3S and its molecular weight is 270.69 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with pyrazine . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazin-2-yloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The pyrazine ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in solvents like dichloromethane or acetonitrile, with bases such as triethylamine to neutralize the by-products.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-(Pyrazin-2-yloxy)benzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Molecular Targets and Pathways
In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic residues such as lysine or cysteine. This modification can alter the function or activity of the target biomolecule, providing insights into biological processes and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yloxy)benzenesulfonyl chloride: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-(Pyrazin-2-yloxy)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is unique due to the presence of both a pyrazine ring and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C10H7ClN2O3S |
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Molecular Weight |
270.69 g/mol |
IUPAC Name |
4-pyrazin-2-yloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H7ClN2O3S/c11-17(14,15)9-3-1-8(2-4-9)16-10-7-12-5-6-13-10/h1-7H |
InChI Key |
PXAFYXCJWHVVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CN=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.